![molecular formula C12H16N2O2 B1378797 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile CAS No. 1461704-72-2](/img/structure/B1378797.png)
6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile
Descripción general
Descripción
“6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1461704-72-2. It has a molecular weight of 220.27 . The IUPAC name for this compound is 6-(2-(tert-butoxy)ethoxy)picolinonitrile . The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-8-7-15-11-6-4-5-10(9-13)14-11/h4-6H,7-8H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C12H16N2O2/c1-12(2,3)16-8-7-15-11-6-4-5-10(9-13)14-11/h4-6H,7-8H2,1-3H3 . This indicates that the compound has a molecular formula of C12H16N2O2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Synthesis and X-ray Analysis Pyridine derivatives, including those similar to 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile, have been synthesized and structurally characterized through methods such as X-ray diffraction, showcasing their molecular geometry and confirming their structures. The study of such derivatives offers insights into the structural intricacies and potential applications of pyridine-based compounds in various scientific fields (Cetina et al., 2010).
Molecular Interaction Studies Investigations into the intermolecular interactions, such as C-H···O and C-H···N interactions, of hexahydrocycloocta[b]pyridine-3-carbonitriles reveal how subtle changes in molecular structure can significantly alter interaction patterns, offering a foundation for designing molecules with desired properties and interactions for specific scientific applications (Vishnupriya et al., 2014).
Chemical Reactivity and Transformations
Reactivity and Transformations The reactivity of pyridine derivatives under various conditions has been explored, leading to the synthesis of novel compounds and insights into reaction mechanisms. Such studies are pivotal in expanding the utility of pyridine derivatives in scientific research, paving the way for the creation of new materials and molecules with specialized functions (Kim et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-8-7-15-11-6-4-5-10(9-13)14-11/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXBTZMORXUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




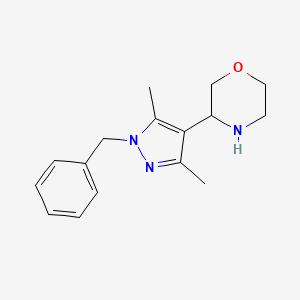
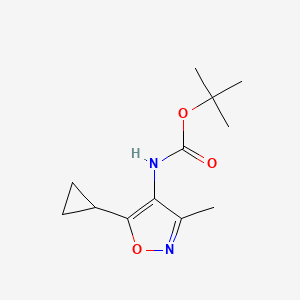


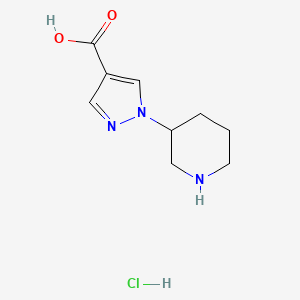
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)

![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)
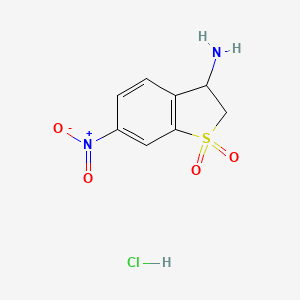
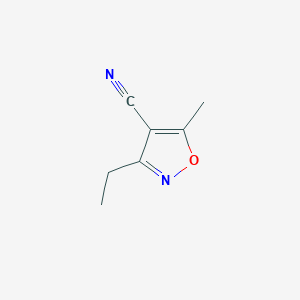

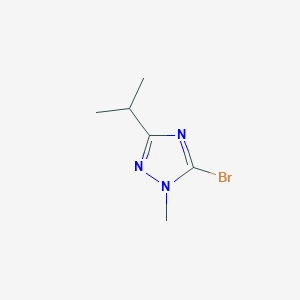
![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)